

Synthesis Protocol for 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine

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Compound of Interest

Compound Name:	1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine
Cat. No.:	B061070

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Application Note

Introduction

1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine, also known as tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate, is a valuable substituted piperidine derivative. Piperidine moieties are core structural components in a vast array of pharmaceuticals and biologically active compounds. The presence of the cyclopropylamino group can significantly influence the pharmacological profile of a molecule, potentially enhancing its binding affinity to biological targets and improving its metabolic stability. This document outlines a detailed protocol for the synthesis of this compound via reductive amination, a widely used and efficient method for the formation of carbon-nitrogen bonds.^[1] This protocol is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.

Principle of the Method

The synthesis of **1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine** is achieved through a one-pot reductive amination reaction. The key transformation involves the reaction of 1-Tert-butoxycarbonyl-4-oxopiperidine (1-Boc-4-piperidone) with cyclopropylamine. In the initial step, the amine attacks the carbonyl group of the ketone to form a hemiaminal intermediate, which then dehydrates to form an iminium ion. A mild reducing agent, sodium triacetoxylborohydride ($\text{NaBH}(\text{OAc})_3$), is used to selectively reduce the iminium ion to the

desired secondary amine product. This method is favored for its operational simplicity and high selectivity.

Materials and Reagents

Reagent	CAS Number	Molecular Formula	Molecular Weight (g/mol)
1-Tert-butoxycarbonyl-4-oxopiperidine	79099-07-3	C ₁₀ H ₁₇ NO ₃	199.25
Cyclopropylamine	765-30-0	C ₃ H ₇ N	57.09
Sodium triacetoxyborohydride (NaBH(OAc) ₃)	56553-60-7	C ₆ H ₁₀ BNaO ₆	211.94
Dichloromethane (DCM)	75-09-2	CH ₂ Cl ₂	84.93
Acetic Acid (glacial)	64-19-7	C ₂ H ₄ O ₂	60.05
Saturated Sodium Bicarbonate Solution (NaHCO ₃)	144-55-8	NaHCO ₃	84.01
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	7757-82-6	Na ₂ SO ₄	142.04

Experimental Protocol

1. Reaction Setup:

- To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-Tert-butoxycarbonyl-4-oxopiperidine (1.0 eq).
- Dissolve the starting material in dichloromethane (DCM) (approximately 5-10 mL per gram of starting material).
- To this solution, add cyclopropylamine (1.1 eq) followed by glacial acetic acid (1.0 eq).

- Stir the resulting mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

2. Reduction:

- After the initial stirring period, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be done carefully to control any potential exotherm.
- Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

3. Work-up and Purification:

- Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
- Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
- Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure **1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine**.

Safety Precautions

- Cyclopropylamine: is a flammable liquid and is harmful if swallowed or inhaled. It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Dichloromethane (DCM): is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

- Sodium triacetoxyborohydride: is a moisture-sensitive and flammable solid. It can react with water to release flammable hydrogen gas. Handle in a dry environment and avoid contact with water.
- Acetic Acid: is corrosive and can cause severe skin and eye burns. Handle with care and appropriate PPE.

Data Presentation

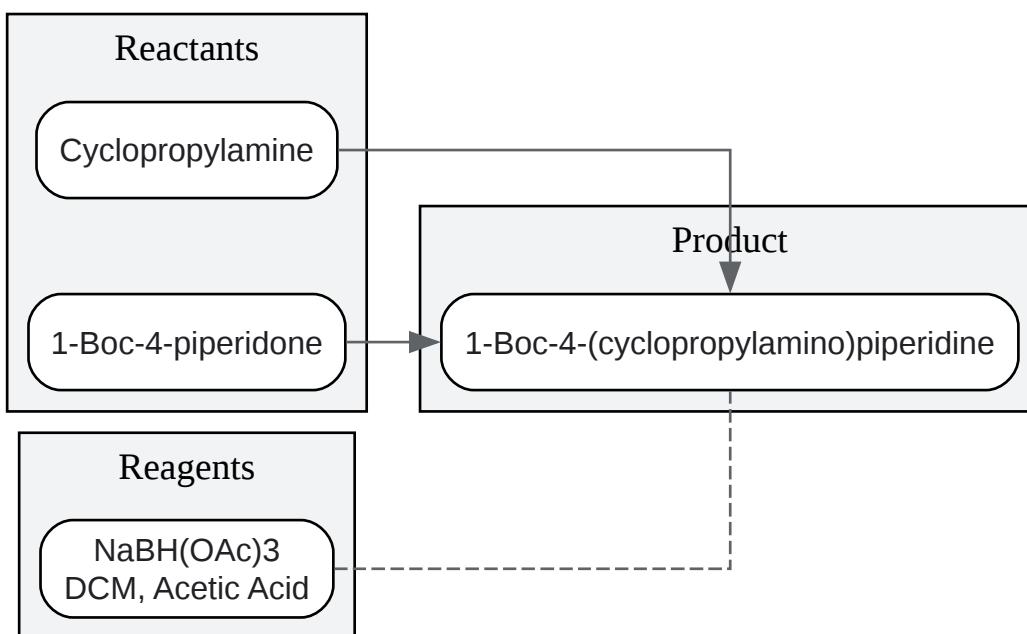
Table 1: Reactant and Product Information

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance
1-Tert-butoxycarbonyl-4-oxopiperidine	C ₁₀ H ₁₇ NO ₃	199.25	White to off-white solid
Cyclopropylamine	C ₃ H ₇ N	57.09	Colorless liquid
1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine	C ₁₃ H ₂₄ N ₂ O ₂	240.35	Clear, colorless oil[1]

Table 2: Expected Yield and Purity

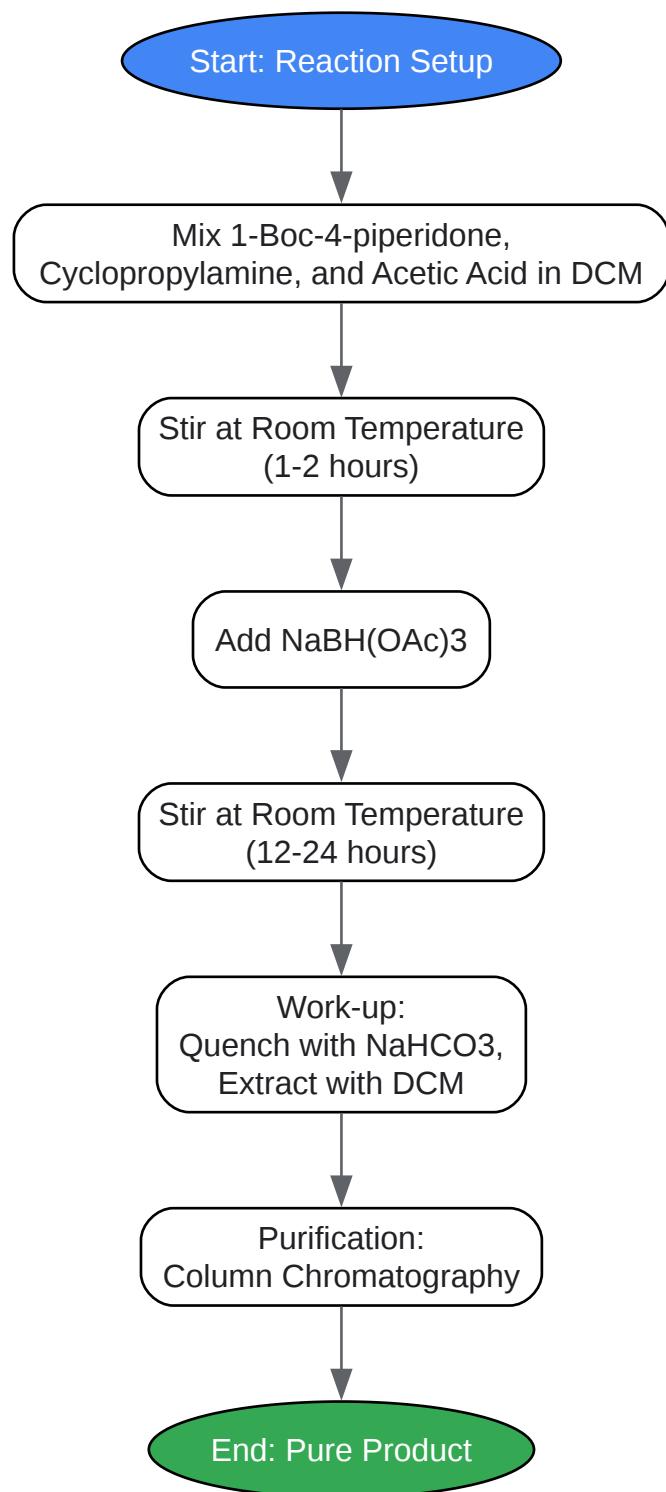
Parameter	Value
Yield	75-90% (estimated based on similar reductive amination reactions)
Purity	>95% (after column chromatography)[1]

Visualizations



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Caption: Reductive amination synthesis pathway.

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Caption: Experimental workflow for the synthesis.

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References

- 1. chemimpex.com [chemimpex.com]
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